molecular formula C9H10O2 B081077 2,2-Dimethyl-1,3-benzodioxole CAS No. 14005-14-2

2,2-Dimethyl-1,3-benzodioxole

Número de catálogo B081077
Número CAS: 14005-14-2
Peso molecular: 150.17 g/mol
Clave InChI: BWBIFYYKIWPTRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives, including 2,2-dimethyl-1,3-benzodioxole, often involves the cyclization of catechol with chloromethane derivatives under specific conditions. Li Yu (2006) describes an optimized process for synthesizing 1,3-benzodioxole from catechol, yielding a 57.2% overall yield and characterizing the product structure using IR and NMR spectroscopy (Li Yu, 2006).

Molecular Structure Analysis

Studies on the molecular structure of benzodioxole derivatives, including X-ray crystallography and spectroscopic analysis, provide insight into their geometric and electronic properties. For instance, Oliveira et al. (2015) examined the crystal structure of a related benzodioxole compound, elucidating the planar nature of the benzodioxole fragment and detailing its intramolecular and intermolecular interactions (Oliveira et al., 2015).

Chemical Reactions and Properties

2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including electropolymerization and cycloaddition reactions. Xu Jing-kun (2008) reported the electropolymerization of 2,2-dimethyl-1,3-benzodioxole to produce a novel conducting polymer, highlighting the compound's utility in creating materials with electrical conductivity (Xu Jing-kun, 2008).

Physical Properties Analysis

The physical properties of 2,2-dimethyl-1,3-benzodioxole, such as melting point, boiling point, and solubility, are crucial for its application in organic synthesis. While specific studies detailing these properties were not identified in the current search, such properties are typically determined through experimental methods and are essential for the compound's handling and use in chemical reactions.

Chemical Properties Analysis

The chemical properties of 2,2-dimethyl-1,3-benzodioxole, including its reactivity, stability, and interaction with other compounds, are foundational to its applications in organic chemistry. Cook and Hodgson (1984) investigated the compound's role as an unusual inducer of microsomal enzymes, demonstrating its unique biochemical interactions and potential for further study in biochemistry (Cook & Hodgson, 1984).

Aplicaciones Científicas De Investigación

Application 1: Potential Cytotoxic and Antiparasitic Agents

  • Summary of the Application : Benzodioxole derivatives, including 2,2-Dimethyl-1,3-benzodioxole, have been studied for their potential as cytotoxic and antiparasitic agents . These compounds have shown a broad spectrum of activity and raise expectations in therapeutic innovation .
  • Methods of Application : The compounds were analyzed using conventional spectroscopic methods (1H NMR and 13C NMR), and their information was corroborated through characterization by pyrolysis coupled to the mass spectrometer . Antiproliferative activity was also evaluated .
  • Results or Outcomes : Among all benzodioxole derivatives tested, NW-03 showed promise in the study for antitumor activity. For antiparasitic activity, derivatives NW-02 and NW-09 showed potential trypanocidal activity, while compound NW-14 was promising against Leishmania .

Application 2: Improving the Anti-Tumor Efficiency of Arsenicals

  • Summary of the Application : 1,3-Benzodioxole derivatives, including 2,2-Dimethyl-1,3-benzodioxole, have been used to improve the anti-tumor efficiency of arsenicals . These derivatives were conjugated with arsenical precursors to create fabricated arsenicals .
  • Methods of Application : The fabricated arsenicals were tested in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors . They were also tested for anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress .
  • Results or Outcomes : The fabricated arsenicals performed better in anti-proliferation, induced apoptosis in vitro and in vivo, reversed the hemogram of tumor-bearing mice to normal, and eliminated the tumor without causing damage to any organs .

Application 3: Preparation of Phenanthridine-based Bcl-XL Inhibitors

  • Summary of the Application : 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole, a derivative of 2,2-Dimethyl-1,3-benzodioxole, is used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors . These inhibitors are potential therapeutic agents for cancer treatment .

Application 4: Pesticides and Pharmaceuticals

  • Summary of the Application : Many compounds containing the methylenedioxyphenyl group, which includes 2,2-Dimethyl-1,3-benzodioxole, are bioactive . They are found in pesticides and pharmaceuticals .

Application 5: Synthesis of Other Chemical Compounds

  • Summary of the Application : 2,2-Dimethyl-1,3-benzodioxole is often used as a reactant in the synthesis of other chemical compounds . Its unique structure makes it a valuable component in various chemical reactions .

Application 6: Industrial Applications

  • Summary of the Application : 2,2-Dimethyl-1,3-benzodioxole is used in various industrial applications due to its chemical properties . It is often used in the production of other chemicals and materials .

Safety And Hazards

This compound is considered hazardous. It is combustible and there is a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Propiedades

IUPAC Name

2,2-dimethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBIFYYKIWPTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301445
Record name 2,2-Dimethyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-benzodioxole

CAS RN

14005-14-2
Record name 14005-14-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of catechol (10 g, 91 mmol), 2,2-Dimethoxypropane (8.6 g, 82.6 mmol) and p-TsOH (33 mg, 0.17 mmol) in toluene (100 ml) was stirred at reflux for 6 h. After reaction, the mixture was cooled to room temperature and NaHCO3 was added to neutralize the mixture. The solvent was removed and the residue was purified by distillation under reduced pressure at 36° C. to obtain 2,2-dimethylbenzo[d][1,3]dioxole (2.34 g, 17%) as a yellow oil. 1H NMR (CDCl3-d6) δ 1.69 (s, 6H), 6.78 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As depicted in Scheme 3, catechol was cyclized with acetone under catalytic conditions, affording the corresponding 2,2-dimethylbenzo[d]1,3-dioxolane (C1). Intermediate (C1) was then treated with for example lead tetraacetate ubder acidic conditions, yielding the corresponding 2,2-dimethylbenzo[3,4-d]1,3-dioxolan-5-yl acetate (C2). Intermediate (C2) was then deprotected with strong base, providing a phenolic intermediate (C3), which was in turn reacted with intermediate (B5), as taught in scheme 2, affording a compound of formula I. Example 3 set forth below describes in detail the method by which compounds of formula I were prepared as shown in scheme 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a solution of 10.0 grams (0.091 mole) of catechol in 100 mL of toluene and 100 mL of acetone was stirred and 0.01 gram (catalyst) of para-toluenesulfonic acid was added in one portion. Upon completion of additon the reaction mixture was warmed to reflux where it was maintained during a 48 hour period. After this time the reaction mixture was cooled to ambient temperature, then it was concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel using petroleum ether as an eluant. The appropriate fractions were combined and concentrated under reduced pressure, yielding 3.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Hydrogen chloride gas was introduced into a solution of 110.1 g of pyrocatechol in 370 ml of acetone for 2 hours while stirring and cooling with ice 10°-15° C. internal temperature, and then for an additional 30 minutes at 0° C. The mixture was poured into ice/water, made alkaline and extracted three times with 1 l of ether. The organic phase was washed neutral three times with 500 ml of water, dried over sodium sulfate and evaporated in vacuo. The residue was distilled in vacuo (b.p. 11 mm/59°-60° C.). There were obtained 39.0 g (26.0% of theory) of 2,2-dimethyl-1,3-benzodioxole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.1 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml) and p-toluenesulfonic acid (15 mg) was refluxed in a Soxlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours, as described in E. R. Cole, et al., Aust. J. Chem. 33, 675 (1980). The sieves were replaced with fresh sieves and refluxing continued for another 24 hours. The solvents were removed in vacuo and the residue was triturated with 1 liter of hexane. The light yellow solution was decanted and washed with 10% NAOH until the washes were colorless. The organic layer was dried (Na2SO4) and evaporated to 32.4 g (43%) of title compound as an oil which was used without further purification. 1H-NMR(CDCl3): δ=1.73 (s,6H); 6.78 (s,4H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.